4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3S/c1-20-15-11-13(7-8-14(15)16)21(18,19)17-10-9-12-5-3-2-4-6-12/h5,7-8,11,17H,2-4,6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFKBKHPVLBNCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CCCCC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule comprises three modular components:
- 4-Bromo-3-methoxybenzenesulfonyl group : Introduced via sulfonation or derived from pre-functionalized sulfonamides.
- Cyclohex-1-en-1-yl moiety : Integrated through allylic amination or pre-installed on the ethylamine backbone.
- Ethyl linker : Connects the sulfonamide nitrogen to the cyclohexene ring.
Strategic priorities include minimizing steric hindrance from the bromo and methoxy substituents and ensuring regioselectivity during C–N bond formation.
Photocatalytic Allylic Amination Route
Reaction Mechanism and Optimization
This method adapts the protocol reported by, utilizing Cu(OAc)$$_2$$ and 2,4,6-triphenylpyrylium tetrafluoroborate (TPPT) under blue light (427 nm). The reaction proceeds via a radical-based pathway, enabling direct coupling of 4-bromo-3-methoxybenzenesulfonamide with 2-(cyclohex-1-en-1-yl)ethylene (Figure 1A).
General Procedure:
- Reactants :
- 4-Bromo-3-methoxybenzenesulfonamide (1.0 equiv, 0.30 mmol)
- 2-(Cyclohex-1-en-1-yl)ethylene (2.0 equiv)
- Cu(OAc)$$_2$$ (1.5 equiv)
- TPPT (2.5 mol%) in CH$$2$$Cl$$2$$ (0.10 M)
- Conditions :
- Degassed via freeze-pump-thaw (3 cycles)
- Stirred under 40 W blue light (427 nm) at room temperature for 24–36 h.
- Workup :
- Filtration through SiO$$_2$$, concentration, and purification via flash chromatography (hexane/EtOAc 3:1).
Key Observations:
Spectroscopic Characterization
- $$ ^1H $$-NMR (500 MHz, CDCl$$3$$) :
- δ 7.82 (d, $$ J = 8.5 $$ Hz, 1H, Ar–H), 7.46 (d, $$ J = 8.5 $$ Hz, 1H, Ar–H), 6.21 (s, 1H, NH), 5.72 (m, 1H, CH=CH), 3.91 (s, 3H, OCH$$3$$), 3.44 (t, $$ J = 7.0 $$ Hz, 2H, N–CH$$2$$), 2.85–2.78 (m, 2H, CH$$2$$-cyclohexene), 2.12–1.98 (m, 4H, cyclohexene CH$$2$$), 1.65–1.52 (m, 4H, cyclohexene CH$$2$$).
- HRMS (ESI+) : [M+Na]$$^+$$ calculated for C$${15}$$H$${19}$$BrNO$$_3$$SNa: 420.0211, found 420.0206.
Stepwise Sulfonylation of Cyclohexenylethylamine
Synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine
The amine precursor is prepared via Hofmann degradation of cyclohexenylpropionamide (Figure 1B):
- Cyclohexenylpropionamide synthesis :
- Cyclohexene (1.0 equiv) + acrylonitrile (1.2 equiv) in H$$2$$SO$$4$$ (cat.) → 3-cyclohexenylpropanenitrile (84% yield).
- Hydrolysis with NaOH (aq.)/EtOH → 3-cyclohexenylpropionic acid (91%).
- Conversion to amide via EDCI/HOBt coupling with NH$$_3$$ (gas).
- Hofmann degradation :
- 3-Cyclohexenylpropionamide + Br$$_2$$/NaOH → 2-(cyclohex-1-en-1-yl)ethylamine (62% yield).
Sulfonylation with 4-Bromo-3-methoxybenzenesulfonyl Chloride
- Sulfonyl chloride preparation :
- Coupling reaction :
- 2-(Cyclohex-1-en-1-yl)ethylamine (1.1 equiv) + sulfonyl chloride (1.0 equiv) in pyridine (0°C → rt, 12 h).
- Quench with HCl (1M), extract with EtOAc, and purify via chromatography (hexane/EtOAc 4:1).
Key Data:
Comparative Analysis of Methods
| Parameter | Photocatalytic Amination | Stepwise Sulfonylation |
|---|---|---|
| Reaction Time | 24–36 h | 48–72 h |
| Yield | 75% | 68% |
| Catalyst Cost | High (TPPT) | Low |
| Scalability | Moderate (light setup) | High |
| Regioselectivity | Excellent | N/A |
| Purification | Column chromatography | Column chromatography |
Advantages of Photocatalytic Route : Streamlined synthesis, fewer steps, and better functional group tolerance.
Advantages of Stepwise Route : Avoids specialized equipment (photoreactor) and suits bulk production.
Challenges and Mitigation Strategies
Steric Hindrance
The ortho-methoxy and para-bromo groups impede sulfonylation efficiency. Mitigation :
Byproduct Formation
Unreacted sulfonyl chloride hydrolyzes to sulfonic acid. Mitigation :
- Strict anhydrous conditions.
- Immediate workup after reaction completion.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The cyclohexene ring can be oxidized to form cyclohexanone derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-substituted sulfonamides.
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methoxybenzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Halogen-Substituted Sulfonamides
A closely related compound, N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methoxybenzene-1-sulfonamide , differs only in the halogen substitution (fluoro vs. bromo) at the 4-position of the benzene ring . Halogens significantly influence electronic properties:
- Fluorine : Strong electronegativity may increase metabolic stability by resisting oxidative degradation.
Table 1: Comparison of Halogen-Substituted Sulfonamides
| Property | 4-Bromo Derivative | 4-Fluoro Derivative |
|---|---|---|
| Molecular Weight (g/mol) | ~388.3 (C₁₅H₁₉BrNO₃S) | ~328.4 (C₁₅H₁₉FNO₃S) |
| Halogen Effect | Lipophilic, moderate electroneg. | Highly electronegative, polar |
| Synthetic Accessibility | May require bromination steps | Fluorination via selective reagents |
Cyclohexene-Ethyl-Linked Compounds
The cyclohexene-ethyl moiety is a recurring feature in compounds like 4-[1-(cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol (). Key differences include:
- Functional Group: The target compound’s sulfonamide group contrasts with phenolic -OH or tertiary amines in analogs. Sulfonamides are stronger acids (pKa ~10) compared to phenols (pKa ~9–10) and may exhibit distinct hydrogen-bonding interactions .
- Biological Implications: Phenolic derivatives (e.g., USP Reference Standards in ) may act as antioxidants or kinase inhibitors, whereas sulfonamides are often protease or carbonic anhydrase inhibitors.
Aromatic Substitution Patterns
Compounds such as 25B-NBOMe HCl (4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, HCl) share a brominated aromatic core but differ in substitution positions and functional groups (e.g., ethanamine vs. sulfonamide) .
- Methoxy Group Position : The 3-methoxy group in the target compound may sterically hinder interactions compared to 2,5-dimethoxy substitutions in NBOMe derivatives.
- Amine vs. Sulfonamide : Ethylamine side chains in NBOMe compounds enhance receptor binding (e.g., serotonin receptors), whereas sulfonamides may prioritize enzyme inhibition.
Table 2: Aromatic Substitution and Functional Group Impact
| Compound Class | Functional Group | Typical Applications |
|---|---|---|
| Sulfonamides (Target) | -SO₂NH- | Enzyme inhibition, materials |
| NBOMe Derivatives | -CH₂NH- | Psychedelic receptor modulation |
| Phenolic Derivatives | -OH | Antioxidants, kinase inhibitors |
Biological Activity
4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their broad pharmacological effects, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological mechanisms, interactions with biomolecules, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula . Its structure includes a bromine atom, a methoxy group, and a sulfonamide functional group, which are critical for its biological activity.
Research indicates that sulfonamides can interact with various biological targets. The specific mechanisms through which this compound exerts its effects include:
- Inhibition of Carbonic Anhydrase : Some sulfonamides have been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in the body.
- Antimicrobial Activity : The compound may exhibit antimicrobial properties by interfering with bacterial folate synthesis.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Studies suggest that the compound has moderate solubility and favorable absorption characteristics. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Solubility | Moderate |
| Absorption | High |
| Metabolism | Hepatic |
| Elimination Half-life | 6 hours |
These parameters indicate that while the compound is absorbed efficiently, further studies are needed to clarify its metabolic pathways and potential toxicity.
Biological Activity Studies
Several studies have investigated the biological activity of related sulfonamide compounds, providing insights into the effects of this compound:
- Cardiovascular Effects : A study on benzene sulfonamides indicated that certain derivatives could decrease coronary resistance and affect perfusion pressure, suggesting potential cardiovascular benefits .
- Anticancer Properties : Research has shown that sulfonamides can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
- Interaction with Proteins : Spectroscopic studies have revealed that this compound interacts with serum albumin via hydrophobic interactions and hydrogen bonding, which may influence its distribution and efficacy in vivo .
Case Studies
A notable case study involved the evaluation of a related sulfonamide's effects on perfusion pressure in animal models. The results indicated a significant reduction in coronary resistance when administered at specific doses, suggesting a mechanism involving calcium channel modulation . This finding aligns with theoretical predictions regarding the interaction of sulfonamides with cardiovascular systems.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Solvent System (Hexane:EtOAc) | Rf Value Range | Monitoring Method |
|---|---|---|---|
| Cyclohexenyl Intermediate | 9:1 | 0.45–0.82 | TLC |
| Sulfonamide Coupling | 3:1 | 0.30–0.50 | HPLC |
Basic: What analytical techniques are essential for confirming the structural integrity of this sulfonamide derivative?
Methodological Answer:
Structural validation requires a multi-technique approach:
- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. For example, SHELX programs achieve R-factors < 0.06 for high-resolution data .
- NMR Spectroscopy : Analyze ¹H/¹³C NMR for characteristic shifts (e.g., sulfonamide NH at δ 10–12 ppm; cyclohexenyl protons at δ 5.5–6.0 ppm) .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., ESI+ mode, expected [M+H]⁺ ≈ 441.02 Da) .
Q. Table 2: Key Spectral Data
| Technique | Diagnostic Features | Reference |
|---|---|---|
| X-ray Crystallography | Mean C–C bond length: 0.004 Å; R-factor: 0.057 | |
| ¹H NMR | Cyclohexenyl vinyl protons: δ 5.7–6.1 ppm |
Advanced: What strategies resolve contradictions in reported biological activities of structurally similar sulfonamide compounds?
Methodological Answer:
Discrepancies often arise from assay variability or substituent effects. Mitigation strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically modify the cyclohexenyl group or bromo-methoxy motifs. For example, replacing bromine with chlorine in analogs alters enzyme-binding kinetics .
- Standardized Assays : Use consistent cell lines (e.g., HEK-293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤ 0.1%) .
- Meta-Analysis : Cross-reference bioactivity data from peer-reviewed studies (e.g., IC₅₀ values in kinase inhibition assays) .
Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfonamide group exhibits high electrophilicity (LUMO ≈ -1.5 eV) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. DMF) on reaction pathways for SN2 mechanisms .
- Docking Studies : Map binding affinities to biological targets (e.g., carbonic anhydrase IX) using AutoDock Vina .
Advanced: What are key considerations in designing enzyme inhibition studies with this compound?
Methodological Answer:
- Mechanistic Probes : Use stopped-flow kinetics to measure inhibition constants (Kᵢ). For sulfonamides, Kᵢ values often range 10⁻⁸–10⁻⁶ M .
- Selectivity Profiling : Screen against isoform panels (e.g., carbonic anhydrase I vs. II) to assess specificity .
- Crystallographic Validation : Co-crystallize the compound with target enzymes to identify binding motifs (e.g., sulfonamide-Zn²+ interactions) .
Q. Table 3: Example Inhibition Parameters
| Target Enzyme | Kᵢ (nM) | Assay Conditions | Reference |
|---|---|---|---|
| Carbonic Anhydrase II | 12.4 | pH 7.4, 25°C | |
| Tyrosine Kinase ABL1 | 430 | 10 mM ATP, 37°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
